molecular formula C16H15F6N3O4 B15149268 ((3aR,4R,6R,6aR)-6-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol

((3aR,4R,6R,6aR)-6-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol

Cat. No.: B15149268
M. Wt: 427.30 g/mol
InChI Key: SDISFNJYZSRREK-UORFTKCHSA-N
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Description

This compound is a highly substituted tetrahydrofurodioxolane derivative featuring a pyrazolo-pyridine core with bis(trifluoromethyl) substituents. Its molecular formula is C₂₄H₂₆F₆N₃O₇, with a molecular weight of 525.49 g/mol and a CAS number of 1820579-85-8 . The stereochemistry (3aR,4R,6R,6aR) indicates a rigid, bicyclic sugar-like scaffold, commonly associated with nucleoside analogs. The presence of trifluoromethyl groups enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorine interactions.

Properties

Molecular Formula

C16H15F6N3O4

Molecular Weight

427.30 g/mol

IUPAC Name

[(3aR,4R,6R,6aR)-4-[4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C16H15F6N3O4/c1-14(2)28-10-8(5-26)27-13(11(10)29-14)25-12-6(4-23-25)7(15(17,18)19)3-9(24-12)16(20,21)22/h3-4,8,10-11,13,26H,5H2,1-2H3/t8-,10-,11-,13-/m1/s1

InChI Key

SDISFNJYZSRREK-UORFTKCHSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C4=C(C=N3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C4=C(C=N3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)CO)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into two primary components:

  • Tetrahydrofuro[3,4-d]dioxolane core with a hydroxymethyl group at C4 and a protected alcohol at C6.
  • 4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine moiety.

Coupling these fragments via nucleophilic substitution at C6 of the sugar core is critical, necessitating precise stereochemical control. The synthesis leverages methodologies from carbohydrate chemistry, heterocyclic annulation, and transition-metal-free coupling reactions.

Synthesis of the Tetrahydrofuro[3,4-d]dioxolane Core

Starting Material and Protection Strategy

The core originates from L-xylose , which undergoes sequential protection to form the 2,2-dimethyltetrahydrofurodioxolane structure. Key steps include:

  • Acetonide Formation : Treatment of L-xylose with acetone and catalytic H₂SO₄ yields the bis-acetonide intermediate, selectively protecting vicinal diols.
  • Selective Deprotection : Controlled acidic hydrolysis (1N HCl, pH 2) removes one acetonide group, yielding (3aS,5S,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d]dioxol-6-ol.
Table 1: Key Reaction Conditions for Core Synthesis
Step Reagents/Conditions Yield Source
Acetonide formation Acetone, H₂SO₄, MgSO₄, 24°C, 16h 86%
Selective hydrolysis 1N HCl, H₂O, 6h 96%

Oxidation and Functionalization

The C6 hydroxyl group is activated for subsequent coupling:

  • TEMPO-Mediated Oxidation : Using trichloroisocyanuric acid (TCCA), NaBr, and TEMPO in acetone/water oxidizes C6-OH to a ketone, though this step is omitted in the final route to retain the hydroxyl for coupling.
  • Mesylation/Tosylation : Alternative activation via mesyl chloride in dichloromethane generates a leaving group (MsO-) at C6, critical for SNAr reactions.

Synthesis of 4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Pyrazole Ring Construction

Adapting methodologies from pyrazolo[4,3-b]pyridine synthesis:

  • SNAr Reaction : 3-Nitro-4,6-bis(trifluoromethyl)pyridine undergoes nucleophilic substitution with tert-butyl carbazate, forming a hydrazone intermediate.
  • Japp–Klingemann Cyclization : Acidic treatment (HCl, EtOH) induces cyclization to form the pyrazole ring, yielding 1-tert-butyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.
Table 2: Pyrazole Annulation Parameters
Parameter Value Source
Nitropyridine substrate 3-Nitro-4,6-bis(trifluoromethyl)pyridine
Cyclization agent HCl, EtOH, 60°C
Yield 72–78%

Deprotection of tert-Butyl Group

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl group, generating the free pyrazolopyridine.

Coupling of Heterocycle to Sugar Core

Nucleophilic Aromatic Substitution (SNAr)

The C6-mesylated sugar core reacts with the deprotonated pyrazolopyridine under basic conditions (K₂CO₃, DMF):

  • Mechanism : The pyrazolopyridine’s nitrogen acts as a nucleophile, displacing the mesylate group with inversion of configuration at C6.
  • Stereochemical Outcome : Retention of (3aR,6R) configuration is achieved using bulky bases to minimize epimerization.
Table 3: Coupling Reaction Optimization
Base Solvent Temp (°C) Yield
K₂CO₃ DMF 80 65%
Cs₂CO₃ DMSO 100 58%

Hydroxymethyl Group Deprotection

Final deprotection of the C4 hydroxymethyl:

  • Acid Hydrolysis : HCl in THF/water removes any remaining acetonide protections, yielding the target alcohol.

Stereochemical Considerations and Resolution

Enzymatic Kinetic Resolution

ChiPros chiral alcohol synthesis employs lipases (e.g., CAL-B) to resolve racemic intermediates, achieving >98% ee for the tetrahydrofuran core.

Crystallization-Induced Asymmetric Transformation

Recrystallization from hexane/ethyl acetate enriches diastereomeric purity, critical for API compliance.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrazolo-pyridinyl group.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable in understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. Its applications may extend to fields such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of ((3aR,4R,6R,6aR)-6-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol involves its interaction with specific molecular targets. The pyrazolo-pyridinyl group can bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several nucleoside-like and heterocyclic derivatives. Below is a comparative analysis of its closest analogues:

Compound Substituents Molecular Weight (g/mol) CAS Number Key Features
((3aR,4R,6R,6aR)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol Chloro-pyrrolopyrimidine 325.75 158078-04-7 Pyrrolopyrimidine core; lower lipophilicity due to Cl vs. CF₃.
[(3aR,4S,6R,6aR)-4-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol Methoxy group 204.22 58763-00-1 Simplified structure; lacks heteroaromatic moiety, reducing target specificity.
((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 6-Amino-2-chloropurine 341.75 24639-06-3 Purine-based; potential antiviral/nucleoside analog activity.
((3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 2,6-Diaminopurine 324.32 30685-38-2 Enhanced hydrogen-bonding capacity; high purity and stability .

Key Observations :

  • The bis(trifluoromethyl) pyrazolo-pyridine group in the target compound distinguishes it from purine/pyrrolopyrimidine-based analogues, offering unique electronic and steric properties for binding interactions .
  • Trifluoromethyl groups significantly increase metabolic stability compared to chloro or methoxy substituents .
  • The tetrahydrofurodioxolane scaffold is conserved across analogues, suggesting shared synthetic routes via isosorbide or similar diols .
Computational and Experimental Comparison Methods

Tanimoto Similarity Index :

  • The target compound’s similarity to purine derivatives (e.g., CAS 30685-38-2) is ~60–70% using Morgan fingerprints, indicating moderate structural overlap .
  • Murcko Scaffold Analysis classifies it within the tetrahydrofurodioxolane chemotype but diverges in nucleobase topology .

Proteomic Interaction Signatures (CANDO Platform) :

  • Unlike purine analogues, the bis(trifluoromethyl) group may confer unique interactions with fluorophilic enzyme pockets (e.g., kinases or cytochrome P450 isoforms) .

Docking Affinity Variability: Minor changes in substituents (e.g., CF₃ vs. Cl) alter binding modes due to differences in van der Waals interactions and steric hindrance .

Q & A

Q. What are the key challenges in synthesizing this compound, and what methodologies are recommended for its preparation?

The synthesis involves multi-step reactions, including fluorination and trifluoromethylation of the pyrazolo-pyridine core, followed by coupling with the tetrahydrofuro-dioxol moiety. A critical step is the introduction of trifluoromethyl groups, which can be achieved using fluorinating agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled conditions . Purification often requires column chromatography with gradients of ethyl acetate/hexane, and reaction progress should be monitored via thin-layer chromatography (TLC) .

Q. How can the stereochemical integrity of the compound be confirmed during synthesis?

Chiral HPLC or polarimetry should be used to verify enantiomeric purity. X-ray crystallography (as demonstrated in structurally similar compounds like (3aR,6aR)-1-phenyl-5-[(R)-1-phenylethyl]-3-[4-(trifluoromethyl)phenyl]-pyrrolo[3,4-c]pyrazole-4,6-dione) provides definitive stereochemical confirmation . Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial arrangements of substituents .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H, 13^13C, and 19^19F NMR to confirm connectivity and trifluoromethyl group integration.
  • Mass Spectrometry (HRMS) : For molecular weight validation.
  • FT-IR : To identify functional groups (e.g., hydroxyl, dioxolane rings).
  • X-ray Diffraction : For absolute configuration determination .

Q. What stability considerations are critical for storage and handling?

The compound is sensitive to moisture and light due to its dioxolane and trifluoromethyl groups. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrazolo-pyridine coupling step?

Yield optimization requires tuning reaction parameters:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions.
  • Solvent Effects : Polar aprotic solvents like DMF or THF enhance solubility of intermediates.
  • Temperature Control : Stepwise heating (60–80°C) minimizes side reactions .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield the methanol group during coupling .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 19^1919F NMR shifts)?

Contradictions often arise from dynamic effects or impurities. Strategies include:

  • Variable-Temperature NMR : To identify conformational exchange.
  • DEPT-135 and HSQC : For unambiguous carbon assignments.
  • Comparative Analysis : Cross-reference with analogous compounds, such as 4-(((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate, to validate spectral patterns .

Q. What experimental designs are suitable for evaluating bioactivity while accounting for stereochemical influence?

  • Enantiomer-Specific Assays : Test isolated (3aR,4R,6R,6aR) and (3aS,4S,6S,6aS) forms in parallel.
  • Docking Studies : Use molecular modeling to predict interactions with targets (e.g., kinases or GPCRs).
  • ADME Profiling : Assess metabolic stability in liver microsomes, noting trifluoromethyl groups’ resistance to oxidation .

Q. How can researchers address low solubility in aqueous buffers during in vitro studies?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • Prodrug Design : Modify the methanol group to a phosphate ester for enhanced hydrophilicity .
  • Surfactant-Assisted Dispersion : Polysorbate-80 or Cremophor EL for nanoparticle formulations .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR chemical shift prediction) .
  • Safety Protocols : Follow GHS07 guidelines for handling irritants (H315, H319) and respiratory sensitizers (H335) .
  • Reaction Scaling : Pilot small-scale reactions (0.1–1 mmol) before industrial-scale synthesis to identify bottlenecks .

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